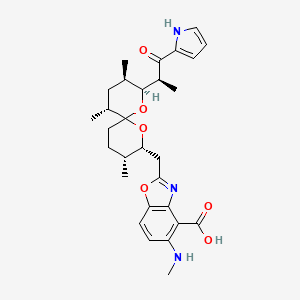
Calcimycin
Übersicht
Beschreibung
Calcimycin, also known as A23187, is an antibiotic that induces Ca2±dependent cell death by increasing intracellular concentrations of calcium ions . It is a commonly used biochemical and pharmacological tool due to its multiple, unique biological effects .
Synthesis Analysis
This compound is produced by Streptomyces chartreusis. The production of this compound and its analogs is strongly dependent on amino acid supply . Feeding experiments were performed in chemically defined medium systematically supplemented with proteinogenic amino acids to analyze their individual effects on this compound synthesis . The highest production of this compound was detected upon feeding with glutamine .
Molecular Structure Analysis
This compound is composed of a pyrrole, a polyketide, and a benzoxazole moiety . This complex structure is the product of a sophisticated multistep biosynthesis . The molecular structures of cezomycin, N-demethyl this compound, and this compound are shown in successive steps of their biosynthesis in S. chartreusis .
Chemical Reactions Analysis
The production of this compound and its analogs is strongly dependent on amino acid supply . Utilization of amino acids as precursors and as nitrogen sources seem to critically influence this compound synthesis . Even amino acids not serving as direct precursors resulted in a different product profile regarding the stoichiometry of this compound analogs .
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Calcimycin zeigt starke antibakterielle Eigenschaften. Es stört die Zellmembranen von Bakterien, indem es zweiwertige Kationen effizient über Membranen transportiert. Forscher haben this compound verwendet, um die calcium-abhängige Signalübertragung in eukaryotischen Zellen zu untersuchen . Seine antibakterielle Aktivität macht es zu einem wertvollen Werkzeug in pharmakologischen und toxikologischen Studien.
Calcium-Ionophor
Als Calcium-Ionophor erhöht this compound künstlich den intrazellulären Calciumspiegel. Wissenschaftler verwenden es, um calcium-abhängige Prozesse in Zellen zu untersuchen. Beispielsweise hilft es, calcium-vermittelte Signalwege und zelluläre Reaktionen zu entschlüsseln .
Immunmodulation
This compound beeinflusst Immunantworten, indem es die Calcium-Homöostase beeinflusst. Es kann die Zytokinproduktion, die Aktivierung von Immunzellen und Entzündungen verändern. Forscher untersuchen sein Potenzial in immunmodulatorischen Therapien .
Antikrebs-Eigenschaften
Studien deuten darauf hin, dass this compound möglicherweise Antikrebs-Wirkungen hat. Es kann Apoptose (programmierter Zelltod) in Krebszellen induzieren. Forscher untersuchen seine Mechanismen und bewerten sein Potenzial als Adjuvans in der Krebsbehandlung .
Neurologische Forschung
Die Fähigkeit von this compound, den Calciumspiegel zu modulieren, macht es relevant in der Neurowissenschaft. Forscher verwenden es, um neuronale Erregbarkeit, synaptische Transmission und neurodegenerative Erkrankungen zu untersuchen. Seine Auswirkungen auf calcium-abhängige Prozesse in Neuronen sind von Interesse .
Herz-Kreislauf-Forschung
Die ionophore Eigenschaften von this compound erstrecken sich auf die Herz-Kreislauf-Forschung. Es beeinflusst die Herzmuskelkontraktilität, den Gefäßtonus und die Calcium-Signalübertragung in Kardiomyozyten. Wissenschaftler erforschen seine Rolle in der Herzgesundheit und -erkrankung .
Antifungal Aktivität
Über antibakterielle Wirkungen hinaus zeigt this compound auch antifungale Eigenschaften. Forscher untersuchen sein Potenzial als Antimykotikum gegen verschiedene Pilzerreger .
Biochemische Assays
This compound dient als biochemisches Werkzeug in verschiedenen Assays. Seine Fähigkeit, den intrazellulären Calciumspiegel zu verändern, ermöglicht es Forschern, calcium-abhängige Prozesse zu untersuchen. Es hat Anwendungen in der Medikamentenentwicklung, in Enzym-Assays und in zellbasierten Experimenten .
Zusammenfassend lässt sich sagen, dass die vielseitigen Eigenschaften von this compound es zu einer vielseitigen Verbindung machen, die Anwendungen in der antibakteriellen Therapie, der Immunmodulation, der Krebsforschung, der Neurowissenschaft, der Herz-Kreislauf-Forschung und mehr umfasst. Seine Auswirkungen auf calcium-abhängige Prozesse faszinieren Wissenschaftler nach wie vor und unterstreichen das verborgene Potenzial innerhalb biosynthetischer Gencluster . 🌟
Wirkmechanismus
Target of Action
Calcimycin, also known as A23187, is a mobile ion-carrier that forms stable complexes with divalent cations . Its primary targets are the calcium ions within cells . It is a commonly used biochemical and pharmacological tool due to its multiple, unique biological effects .
Mode of Action
This compound acts as a divalent cation ionophore, allowing these ions to cross cell membranes, which are usually impermeable to them . It induces Ca2±dependent cell death by increasing intracellular concentrations of calcium ions . This increase in intracellular calcium levels can lead to various cellular responses, including cell death, depending on the cell type and the environment .
Biochemical Pathways
The increase in intracellular calcium levels caused by this compound can affect various biochemical pathways. For instance, it can induce autophagy in murine embryonic fibroblasts and human colon cancer cells . It can also trigger increased intracellular levels of reactive oxygen species (ROS), leading to apoptotic cell death .
Pharmacokinetics
It is known that it is supplied as a lyophilized powder and is soluble in dmso at 25 mg/ml or ethanol at 5 mg/ml . Once in solution, it should be stored at -20ºC and used within 3 months to prevent loss of potency .
Result of Action
The action of this compound can result in various molecular and cellular effects. For instance, it can induce autophagy in certain cell lines . It can also trigger the generation of both intracellular and extracellular reactive oxygen species (ROS), leading to apoptotic cell death . In some cases, it can activate oocytes and produce normal embryos .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the working concentrations and length of treatment can vary depending on the desired effect . Also, the production of this compound and its analogs is strongly dependent on amino acid supply .
Safety and Hazards
Zukünftige Richtungen
Calcimycin has strong antibacterial activity . It has been reported that this compound can activate oocytes and obtain normal embryos . Future studies will be directed at structure elucidation of the analogs, understanding the regulatory mechanisms governing this compound and analog production in S. chartreusis and at elucidating the biological function of this compound and analogs of this polyether ionophore .
Biochemische Analyse
Biochemical Properties
Calcimycin plays a crucial role in biochemical reactions by acting as an ionophore, facilitating the transport of divalent cations across lipid membranes . It forms stable complexes with these ions, most notably calcium, and increases their permeability across cell membranes . This compound interacts with several biomolecules, including the P2RX7 receptor, which it binds to in order to induce autophagy through the upregulation of intracellular calcium levels . Additionally, it affects mitochondrial ATPase activity and uncouples oxidative phosphorylation, impacting cellular energy production .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. By forming complexes with calcium ions and facilitating their transport across cellular membranes, this compound influences calcium signaling pathways, which are critical for numerous physiological processes . In neurons, elevated calcium levels can trigger neurotransmitter release, while in muscle cells, it can induce contraction . This compound also modulates mitochondrial calcium levels, impacting cellular metabolism and bioenergetics . Furthermore, it has been shown to induce autophagy in certain cell lines by upregulating intracellular calcium levels .
Molecular Mechanism
The molecular mechanism of this compound involves its function as a mobile ion-carrier that forms stable complexes with divalent cations . This compound binds to calcium ions with high affinity, forming a lipophilic complex that can easily traverse the hydrophobic core of lipid bilayers . Once inside the cell, the complex dissociates, releasing calcium ions into the cytoplasm. This sudden influx of calcium activates various calcium-dependent enzymes and secondary messenger systems, leading to a cascade of downstream effects . This compound also uncouples oxidative phosphorylation and inhibits mitochondrial ATPase activity, further influencing cellular energy production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can induce time-dependent cell death in certain cell lines, such as hepatocytes, due to its impact on mitochondrial function and intracellular calcium levels . Additionally, the production of this compound and its analogs can be influenced by cultivation conditions, such as amino acid supply, which can lead to variations in the metabolic output .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate intracellular calcium levels and influence cellular signaling pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as mitochondrial uncoupling and cell death, due to excessive calcium influx . These threshold effects highlight the importance of carefully controlling the dosage of this compound in experimental settings to avoid adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to calcium signaling and energy production. By altering mitochondrial calcium levels, this compound can impact cellular metabolism and bioenergetics . It interacts with enzymes involved in oxidative phosphorylation and mitochondrial ATPase activity, influencing the production of ATP and overall cellular energy balance . Additionally, the biosynthesis of this compound involves a complex network of enzymes and cofactors, highlighting its intricate role in metabolic processes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with lipid membranes and calcium-binding proteins . As a lipid-soluble molecule, this compound can easily traverse cell membranes, facilitating the transport of calcium ions across these barriers . This transport process is essential for its role in modulating intracellular calcium levels and influencing various cellular processes . The distribution of this compound within cells is also influenced by its binding to specific receptors, such as the P2RX7 receptor, which mediates its effects on autophagy .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and mitochondria, where it exerts its effects on calcium signaling and energy production . This compound’s ability to target specific cellular compartments is influenced by its lipophilic nature and binding interactions with calcium ions . This localization is critical for its function as an ionophore, allowing it to modulate intracellular calcium levels and impact various cellular processes . Additionally, this compound’s interaction with mitochondrial ATPase and its role in uncoupling oxidative phosphorylation further highlight its subcellular localization and activity .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Calcimycin involves a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "Benzene", "Methanol", "Sodium hydroxide", "Dimethylformamide", "Calcium chloride", "Methyl iodide", "Diethyl ether", "Acetic acid", "Hydrochloric acid", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Benzene is reacted with methanol and sodium hydroxide to form phenol.", "Step 2: Phenol is then reacted with dimethylformamide and calcium chloride to form a complex.", "Step 3: Methyl iodide is added to the complex to form a methylated complex.", "Step 4: The methylated complex is then reacted with diethyl ether to form a precipitate.", "Step 5: The precipitate is then treated with acetic acid to form the final product, Calcimycin.", "Step 6: The final product is purified using hydrochloric acid and sodium bicarbonate." ] } | |
CAS-Nummer |
52665-69-7 |
Molekularformel |
C29H37N3O6 |
Molekulargewicht |
523.6 g/mol |
IUPAC-Name |
5-(methylamino)-2-[[(6S)-3,5,9-trimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid |
InChI |
InChI=1S/C29H37N3O6/c1-15-10-11-29(17(3)13-16(2)27(38-29)18(4)26(33)20-7-6-12-31-20)37-22(15)14-23-32-25-21(36-23)9-8-19(30-5)24(25)28(34)35/h6-9,12,15-18,22,27,30-31H,10-11,13-14H2,1-5H3,(H,34,35)/t15?,16?,17?,18?,22?,27?,29-/m0/s1 |
InChI-Schlüssel |
HIYAVKIYRIFSCZ-ZOEAMFGFSA-N |
Isomerische SMILES |
CC1CC[C@]2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)O)NC |
SMILES |
CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)O)NC |
Kanonische SMILES |
CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)O)NC |
Aussehen |
Solid powder |
melting_point |
181.5 °C |
Andere CAS-Nummern |
52665-69-7 |
Piktogramme |
Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
A 23187 A-23187 A23187 A23187, Antibiotic Antibiotic A23187 Calcimycin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Calcimycin and what is its primary mechanism of action?
A1: this compound, also known as this compound A23187, is a mobile ionophore antibiotic that facilitates the transport of divalent cations, primarily Ca2+, across biological membranes []. It achieves this by forming lipid-soluble complexes with these cations, allowing them to bypass their usual transport mechanisms and disrupt cellular ion gradients.
Q2: How does this compound's ability to transport Ca2+ affect cellular processes?
A2: this compound's induction of Ca2+ influx can trigger a cascade of downstream effects, including:
- Activation of cellular signaling pathways: Increased intracellular Ca2+ can activate various enzymes and signaling molecules, like calmodulin [] and protein kinase C [], leading to diverse cellular responses such as secretion, muscle contraction, and gene expression.
- Induction of apoptosis: Excessive Ca2+ influx can trigger apoptosis, or programmed cell death, in various cell types [].
- Modulation of enzyme activity: this compound can directly impact the activity of enzymes involved in arachidonic acid metabolism, such as phospholipase A2 and cyclooxygenase, affecting the production of inflammatory mediators like prostaglandins and leukotrienes [].
Q3: Does this compound specifically target certain cell types?
A3: While this compound can affect a broad range of cell types due to its general mechanism of disrupting calcium homeostasis, studies show differential sensitivity to its effects. For example, rat erythrocytes exhibit higher sensitivity to this compound-induced hemolysis compared to human erythrocytes []. Additionally, lasalocid, another ionophore, exhibits selective neurotoxicity in rat cerebral cultures, primarily affecting neurons through interactions with NMDA receptors [].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C29H37N3O6, and its molecular weight is 523.62 g/mol.
Q5: What are some examples of this compound's use in in vitro and in vivo studies?
A5: this compound has been extensively used in research to:
- Investigate Ca2+-dependent signaling pathways: It has been used to study the role of Ca2+ in various cellular processes, including cell signaling, enzyme activation, and gene expression [, , ].
- Induce apoptosis: Its ability to induce apoptosis has been utilized in cancer research to study cell death mechanisms and potential therapeutic strategies [].
- Study the role of Ca2+ in specific cell types: Researchers have employed this compound to investigate the role of Ca2+ in diverse cell types, including immune cells, neurons, and erythrocytes [, , ].
Q6: What are some examples of this compound's cross-disciplinary applications in research?
A6: this compound's ability to modulate intracellular Ca2+ levels has led to its application in various research areas, including:
- Immunology: Investigating the role of Ca2+ signaling in immune cell activation, cytokine production, and inflammatory responses [, ].
- Neuroscience: Studying Ca2+-dependent processes in neurons, such as neurotransmitter release, synaptic plasticity, and neurotoxicity [].
- Cell Biology: Investigating the role of Ca2+ in fundamental cellular processes like cell signaling, cell death, and cell cycle regulation [, ].
- Plant Biology: Exploring the role of Ca2+ signaling in plant responses to environmental stresses and developmental processes [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



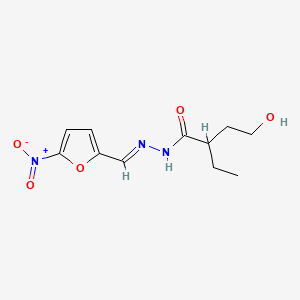


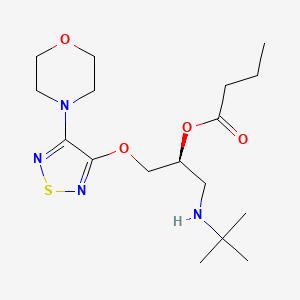
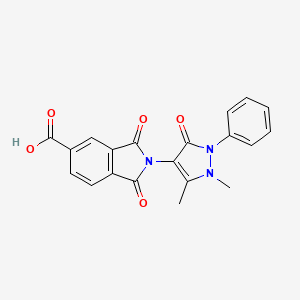
![N,N'-(hexane-1,6-diyl)bis(1-{(2S)-2-cyclohexyl-2-[(N-methyl-L-alanyl)amino]acetyl}-L-prolyl-beta-phenyl-L-phenylalaninamide)](/img/structure/B1668143.png)
![4-Hydroxy-3,3-dimethyl-2H-benzo[g]indole-2,5(3H)-dione](/img/structure/B1668148.png)



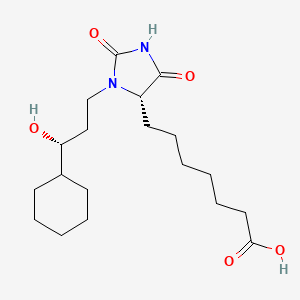
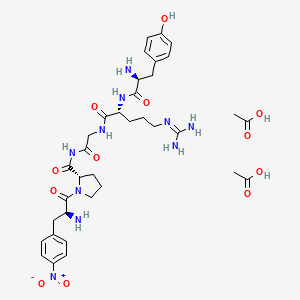
![methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B1668155.png)
